3-((3-Methoxybenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-ylamine
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Overview
Description
“3-((3-Methoxybenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-ylamine” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((3-Methoxybenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-ylamine” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and methylphenyl groups.
Reduction: Reduction reactions can occur at the triazole ring or the thioether linkage.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be studied for potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its triazole core is a common motif in many pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of “3-((3-Methoxybenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-ylamine” would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with various biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
“3-((3-Methoxybenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-ylamine” is unique due to its specific substitution pattern on the triazole ring. This unique structure may confer distinct biological and chemical properties compared to other triazole derivatives.
Properties
CAS No. |
679811-48-4 |
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Molecular Formula |
C17H18N4OS |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4OS/c1-12-6-8-14(9-7-12)16-19-20-17(21(16)18)23-11-13-4-3-5-15(10-13)22-2/h3-10H,11,18H2,1-2H3 |
InChI Key |
BFCVXKJADYAUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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